N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a tetrahydropyran ring, a trifluoroethyl group, and a trifluoromethyl-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 3-(trifluoromethyl)benzoic acid with appropriate amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl groups can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide: Lacks the trifluoromethyl group on the benzene ring.
N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-3-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group on the benzene ring.
Uniqueness
N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzamide is unique due to the presence of both trifluoroethyl and trifluoromethyl groups, which can significantly influence its chemical properties and biological activity. These groups can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F6NO2/c16-14(17,18)9-22(12-4-6-24-7-5-12)13(23)10-2-1-3-11(8-10)15(19,20)21/h1-3,8,12H,4-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFYJDOOUBQXBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F6NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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